molecular formula C6H16IN B7771010 Propyltrimethylammonium iodide CAS No. 19014-03-0

Propyltrimethylammonium iodide

Cat. No.: B7771010
CAS No.: 19014-03-0
M. Wt: 229.10 g/mol
InChI Key: PBVRVFGGNJUBSU-UHFFFAOYSA-M
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Description

Propyltrimethylammonium iodide is a quaternary ammonium compound with the chemical formula C6H16IN. It is a salt formed by the combination of propyltrimethylammonium cation and iodide anion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyltrimethylammonium iodide can be synthesized through a quaternization reaction. One common method involves the reaction of trimethylamine with propyl iodide. The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

(CH3)3N+C3H7I(CH3)3N+C3H7I\text{(CH}_3\text{)}_3\text{N} + \text{C}_3\text{H}_7\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N}^+\text{C}_3\text{H}_7\text{I}^- (CH3​)3​N+C3​H7​I→(CH3​)3​N+C3​H7​I−

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyltrimethylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically occur in polar solvents such as water or alcohols. Common reagents include sodium chloride, sodium bromide, and sodium hydroxide.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

    Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.

    Oxidation and Reduction: The products depend on the specific redox reaction and the reagents used.

Scientific Research Applications

Propyltrimethylammonium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in studies involving cell membranes and ion channels due to its ability to interact with biological membranes.

    Industry: this compound is used in the production of surfactants and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of propyltrimethylammonium iodide involves its interaction with biological membranes and ion channels The quaternary ammonium group can interact with negatively charged components of cell membranes, affecting membrane permeability and ion transport

Comparison with Similar Compounds

Similar Compounds

  • Methyltrimethylammonium iodide
  • Ethyltrimethylammonium iodide
  • Butyltrimethylammonium iodide

Comparison

Propyltrimethylammonium iodide is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological membranes. Compared to methyltrimethylammonium iodide and ethyltrimethylammonium iodide, this compound has a longer alkyl chain, which can enhance its hydrophobic interactions and membrane permeability. Butyltrimethylammonium iodide, on the other hand, has a longer alkyl chain than this compound, which may result in different solubility and reactivity profiles.

Properties

IUPAC Name

trimethyl(propyl)azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N.HI/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVRVFGGNJUBSU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](C)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940558
Record name N,N,N-Trimethylpropan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19014-03-0
Record name 1-Propanaminium, N,N,N-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19014-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, propyltrimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019014030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethylpropan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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